molecular formula C25H28N2O5 B2794939 Fmoc-Lys(Crotonyl)-OH CAS No. 1451046-72-2

Fmoc-Lys(Crotonyl)-OH

Cat. No.: B2794939
CAS No.: 1451046-72-2
M. Wt: 436.508
InChI Key: WFNXIABNUWPOIE-INZNARQDSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a synthetic organic compound featuring a benzothiazole core linked to a hydroxyethyl-thiophene moiety via a carboxamide bond. The benzothiazole scaffold is notable for its prevalence in medicinal chemistry due to its ability to engage in π-π stacking and hydrogen-bonding interactions, which are critical for biological activity . The 3-methylthiophen-2-yl group introduces electron-rich aromatic character, while the hydroxyethyl side chain enhances solubility in polar solvents. Synthesis likely involves coupling 1,3-benzothiazole-2-carboxylic acid with a 2-amino-2-(3-methylthiophen-2-yl)ethanol derivative, analogous to methods described for related amides . Characterization via NMR, IR, and X-ray crystallography (using SHELX software ) would confirm its structure and stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Crotonyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the crotonyl group. The process generally starts with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine to form Fmoc-Lys. The crotonyl group is then introduced by reacting Fmoc-Lys with crotonic anhydride or crotonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide chain is assembled on a solid support, allowing for efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Crotonyl)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Role in Post-Translational Modifications

Crotonylation, the modification of lysine residues with crotonyl groups, is a significant post-translational modification that influences protein function and interaction. Fmoc-Lys(Crotonyl)-OH serves as a key building block for synthesizing peptides that mimic crotonylated proteins. This allows researchers to investigate the biological implications of crotonylation in various cellular processes.

Case Study: Sirtuin Enzymes and Decrotonylation

A notable application of this compound is in studying the decrotonylation activity of sirtuin enzymes (Sirt1, Sirt2, and Sirt3). These enzymes have been shown to hydrolyze crotonylated peptides, revealing insights into their catalytic mechanisms and substrate specificity. For instance, research demonstrated that Sirt3 effectively decrotonylates histone peptides, highlighting the importance of specific interactions between the enzyme and the crotonyl group .

The study utilized liquid chromatography-mass spectrometry to monitor the hydrolysis of crotonylated peptides, providing quantitative data on enzyme kinetics. The findings indicated that the decrotonylation process is NAD-dependent and involves complex binding interactions between the enzyme and substrate .

Synthetic Biology Applications

This compound is also utilized in synthetic biology for constructing modified peptides and proteins. Its incorporation into peptide sequences allows for the study of how modifications affect protein stability, folding, and interactions.

Example: Fluorogenic Probes

Recent advancements have seen this compound being used to create fluorogenic probes that detect lysine deacetylase activity. These probes leverage the unique properties of crotonylated lysine to enable real-time monitoring of enzymatic reactions. The N-decrotonylase activity of histone deacetylase 3 (HDAC3) was successfully detected using a chemical probe containing an N-crotonyl-lysine group, demonstrating its utility in enzymatic assays .

Implications in Metabolism and Disease

The study of this compound extends to understanding metabolic regulation and its implications in diseases such as cancer. Crotonylation has been linked to metabolic pathways and gene expression regulation. By employing this compound in experimental designs, researchers can elucidate how metabolic states influence protein modifications and subsequent cellular outcomes.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Implications
Post-Translational ModificationsUsed as a building block for synthesizing crotonylated peptidesCritical for studying protein interactions and functions
Enzymatic StudiesInvestigating decrotonylation by sirtuinsReveals catalytic mechanisms; NAD-dependence identified
Synthetic BiologyCreating modified peptides for stability and interaction studiesDevelopment of fluorogenic probes for real-time enzymatic assays
Metabolic RegulationUnderstanding links between crotonylation and metabolic pathwaysInsights into disease mechanisms, particularly in cancer

Mechanism of Action

The mechanism of action of Fmoc-Lys(Crotonyl)-OH involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesisThe molecular targets and pathways involved depend on the specific application and the nature of the peptide being synthesized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Analysis

The table below highlights key differences between the target compound and related benzothiazole/benzamide derivatives:

Compound Name Core Structure Substituents Key Functional Features
Target Compound Benzothiazole-2-carboxamide 2-hydroxyethyl-3-methylthiophene Enhanced solubility (hydroxyethyl), moderate lipophilicity (methylthiophene)
3-Chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide Benzothiazole-2-carboxamide 3-chlorobenzothiophene, 6-nitrobenzothiazole High electron-withdrawing character (nitro), potential crystallinity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-hydroxy-1,1-dimethylethyl, 3-methylbenzoyl N,O-bidentate directing group (metal catalysis applications)
  • Electron Effects : The target compound’s 3-methylthiophene donates electrons via its sulfur atom, contrasting with the nitro group in ’s compound, which withdraws electrons. This difference may influence reactivity in catalytic or biological systems.
  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to the nitro- and chloro-substituted derivative in , which may exhibit lower solubility due to stronger intermolecular interactions .

Research Findings and Implications

  • Physicochemical Properties : The target compound’s balance of solubility (hydroxyethyl) and lipophilicity (methylthiophene) positions it as a promising candidate for drug development, where such balance is critical for pharmacokinetics.

Biological Activity

Fmoc-Lys(Crotonyl)-OH is a derivative of the amino acid L-lysine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a crotonyl group attached to the side chain. This compound plays a significant role in peptide synthesis and has garnered interest due to its biological activities, particularly in the context of lysine acylation.

Structure and Properties

  • Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-crotonyl-L-lysine
  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 273.32 g/mol

The Fmoc group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of lysine into peptide sequences. The crotonyl modification is particularly noteworthy as it is associated with various biological functions, including histone modification.

Role in Histone Modification

Recent studies have highlighted the significance of lysine acylations, including crotonylation, in regulating gene expression through epigenetic mechanisms. Crotonylation has been shown to recruit specific bromodomains, which are protein motifs that recognize acetylated lysines on histones, thereby influencing chromatin structure and function .

Key Findings

  • Bromodomain Interactions : Research indicates that several bromodomains (e.g., BRD7, BRD9) specifically bind to crotonylated lysines. This interaction plays a crucial role in modulating transcriptional activity .
  • Metabolic Pathways : Crotonyl-CoA, a metabolite involved in fatty acid metabolism, has been linked to the formation of crotonylated lysines on histones, suggesting a metabolic regulation of gene expression .

Synthesis and Application in Research

This compound serves as a versatile building block in peptide synthesis. Its ability to undergo acylation reactions allows researchers to create peptides that mimic natural proteins or modify existing ones for functional studies.

Applications in Peptide Synthesis

  • Solid-Phase Peptide Synthesis (SPPS) : The compound is utilized as a precursor in SPPS, enabling the creation of peptides with specific post-translational modifications.
  • Investigating Protein Function : By incorporating this compound into peptides, researchers can study the effects of crotonylation on protein interactions and functions.

Case Studies

  • Histone Acetylation and Crotonylation : A study demonstrated that crotonylation is not merely an alternative to acetylation but serves distinct functions in transcriptional regulation. The use of synthetic peptides containing this compound allowed for detailed analysis of these modifications' effects on chromatin dynamics .
  • Protein Interaction Studies : In another investigation, peptides synthesized with this compound were used to assess binding affinities with bromodomains, revealing insights into how crotonylation influences protein-protein interactions within the nucleus .

Comparative Analysis of Lysine Modifications

The following table summarizes key differences between various lysine modifications relevant to biological activity:

Modification TypeBiological FunctionKey Enzymes Involved
Acetylation Gene activation; chromatin relaxationHistone acetyltransferases (HATs)
Crotonylation Gene regulation; recruitment of bromodomainsEnzymes involved in fatty acid metabolism
Succinylation Metabolic regulation; affects protein stabilitySuccinyl-CoA synthetase

Q & A

Basic Research Questions

Q. What is the primary application of Fmoc-Lys(Crotonyl)-OH in peptide synthesis?

this compound is a protected lysine derivative used in solid-phase peptide synthesis (SPPS) to introduce site-specific crotonylation, a post-translational modification (PTM). The Fmoc group protects the α-amino group during synthesis, while the crotonyl moiety modifies the ε-amino side chain of lysine. This enables controlled incorporation into peptide sequences for studying crotonylation-dependent biological processes, such as epigenetic regulation .

Q. What precautions are essential when handling this compound in laboratory settings?

While specific safety data for this compound are not provided, analogous Fmoc-protected lysine derivatives (e.g., Fmoc-Lys-OH) require avoiding inhalation, skin contact, and eye exposure. Use NIOSH/MSHA-approved respirators, chemical-resistant gloves, and eye protection. Ensure proper ventilation and avoid contamination of water systems .

Q. How is this compound typically purified and characterized after synthesis?

Standard protocols include reverse-phase HPLC for purification and LC-MS or MALDI-TOF for mass verification. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) confirms the integrity of the crotonyl group and Fmoc protection. Purity ≥95% is recommended for research-grade applications .

Advanced Research Questions

Q. How does the crotonyl group in this compound enable orthogonal protection strategies?

The crotonyl group is stable under standard Fmoc SPPS conditions (e.g., piperidine deprotection) but can be selectively removed using hydroxylamine or palladium-based catalysts without affecting other protecting groups (e.g., Boc, Alloc). This orthogonality allows sequential modification of lysine residues in complex peptide architectures .

Q. What challenges arise during the incorporation of this compound into hydrophobic peptide sequences, and how are they addressed?

The crotonyl group increases hydrophobicity, potentially causing aggregation or incomplete coupling. Mitigation strategies include:

  • Using polar solvents (e.g., DMF:DMSO mixtures) to enhance solubility.
  • Optimizing coupling reagents (e.g., HATU/DIPEA) and extended reaction times.
  • Incorporating solubilizing tags (e.g., PEG) during synthesis .

Q. How is this compound applied in studying histone crotonylation?

Crotonylation of lysine residues in histones (e.g., H3K4) regulates gene expression. This compound is used to synthesize crotonylated histone peptides for:

  • Antibody validation (e.g., ELISA, Western blot).
  • Binding assays with transcriptional machinery (e.g., TFIID).
  • Structural studies (e.g., X-ray crystallography) to map interaction sites .

Q. What methodologies are employed to quantify crotonylation efficiency in synthetic peptides?

  • Edman degradation : Sequential cleavage to verify positional incorporation.
  • Tandem MS/MS : Fragmentation patterns confirm crotonyl-modified lysine.
  • UV-Vis spectroscopy : Absorbance at 260–280 nm for Fmoc group quantification. Discrepancies in data (e.g., incomplete modification) require troubleshooting coupling efficiency or deprotection steps .

Q. How does this compound compare to other acylated lysine derivatives (e.g., Fmoc-Lys(Ac)-OH) in modulating peptide function?

The crotonyl group’s conjugated double bond introduces steric and electronic effects distinct from acetyl or succinyl groups. For example:

  • Enzyme binding : Crotonylation may alter substrate specificity for deacetylases (e.g., sirtuins).
  • Thermodynamic stability : Increased rigidity impacts peptide folding and protease resistance. Comparative studies using SPR or ITC are recommended to assess functional differences .

Q. Methodological and Analytical Considerations

Q. What solvent systems are optimal for dissolving this compound during SPPS?

  • Primary solvent : DMF or NMP (≥99% purity) for coupling reactions.
  • Co-solvents : Add 1–5% DMSO to enhance solubility in hydrophobic sequences.
  • Stock solutions : Prepare 0.1–0.3 M solutions and filter (0.45 µm) to remove particulates .

Q. How can researchers validate the orthogonality of the crotonyl group against other PTMs (e.g., methylation)?

  • Selective deprotection : Treat peptides with hydroxylamine (pH 7–8) to remove crotonyl while retaining methyl groups (stable under basic conditions).
  • MALDI-TOF : Monitor mass shifts post-deprotection to confirm specificity.
  • HPLC retention time : Compare elution profiles before/after treatment to detect side reactions .

Q. Data Contradictions and Troubleshooting

Q. How should researchers resolve discrepancies in crotonylation efficiency across peptide batches?

Common issues include:

  • Incomplete coupling : Increase reagent equivalents or coupling time.
  • Side-chain racemization : Use low-temperature (0–4°C) coupling conditions.
  • Residual Fmoc : Verify piperidine deprotection efficiency via UV monitoring.
    Cross-validate results with orthogonal techniques (e.g., NMR and MS) .

Q. Why might this compound-derived peptides exhibit unexpected biological activity?

Potential causes:

  • Residual Pd catalysts : From Alloc deprotection steps; remove via chelating resins.
  • Aggregation : Characterize via dynamic light scattering (DLS) and optimize solvent conditions.
  • Off-target binding : Perform competitive inhibition assays with unmodified peptides .

Properties

IUPAC Name

(2S)-6-[[(E)-but-2-enoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-2-9-23(28)26-15-8-7-14-22(24(29)30)27-25(31)32-16-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h2-6,9-13,21-22H,7-8,14-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b9-2+/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXIABNUWPOIE-INZNARQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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